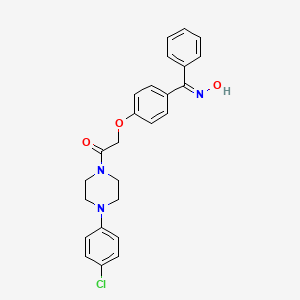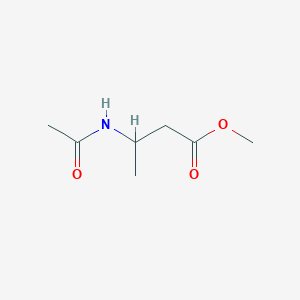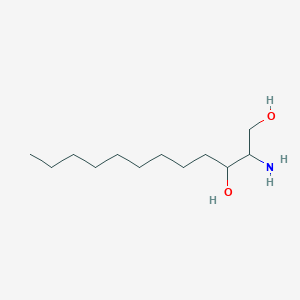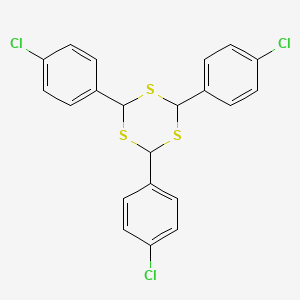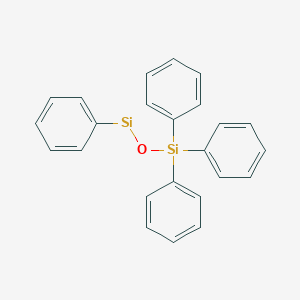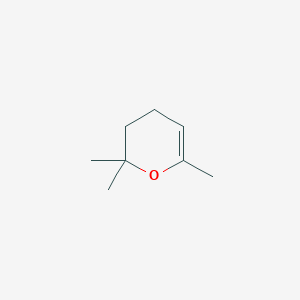
2,2,6-Trimethyl-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C8H14O It is a derivative of dihydropyran, characterized by the presence of three methyl groups at positions 2 and 6 on the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,6-Trimethyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of isobutyraldehyde with 2-methyl-1,3-butadiene in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-Trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The methyl groups on the pyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyran derivatives.
Substitution: Formation of various substituted pyran derivatives.
Applications De Recherche Scientifique
2,2,6-Trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methyl groups, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler derivative without the methyl groups.
2,3-Dihydro-4H-pyran: Another isomer with different hydrogenation.
Tetrahydropyran: A fully saturated derivative.
Uniqueness
2,2,6-Trimethyl-3,4-dihydro-2H-pyran is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. These modifications make it distinct from other pyran derivatives and enhance its utility in various applications.
Propriétés
Numéro CAS |
37642-94-7 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2,2,6-trimethyl-3,4-dihydropyran |
InChI |
InChI=1S/C8H14O/c1-7-5-4-6-8(2,3)9-7/h5H,4,6H2,1-3H3 |
Clé InChI |
XOFPNIVQINAROR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


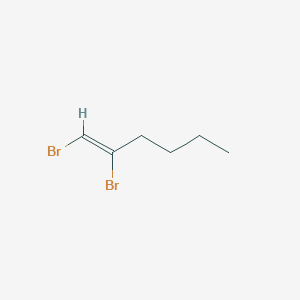

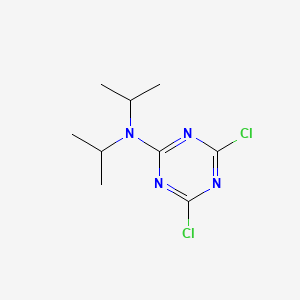
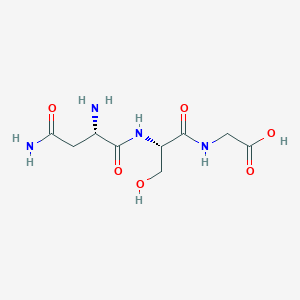
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
